Home > Products > Screening Compounds P108586 > N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE -

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE

Catalog Number: EVT-4738906
CAS Number:
Molecular Formula: C19H18BrN3O4S
Molecular Weight: 464.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative and a selective inhibitor of HSP90α and HSP90β. It exhibits oral availability in mice and has demonstrated potent antitumor effects in an NCI-H1975 xenograft mouse model. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound's structure has been confirmed by single crystal X-ray diffraction. [] No biological activity data is presented in the provided abstract.

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized via a three-step procedure involving a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. Its structure was confirmed by single crystal X-ray diffraction and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: This compound is an irreversible pyrrolopyrimidine inhibitor of EGFR T790M mutants, designed for improved potency and selectivity against oncogenic EGFR mutations commonly found in non-small-cell lung cancer (NSCLC). It shows selectivity over wild-type EGFR and desirable ADME properties, currently being evaluated in phase-I clinical trials for mutant EGFR-driven NSCLC. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: This compound, a 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one derivative, acts as a dual c-Met/Ron inhibitor. It demonstrates preferential binding to the activated kinase conformation and is being investigated as a potential cancer treatment. []

4,4,5,5-Tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF)

Compound Description: This compound is a newly synthesized fluorinated pyrazolyl-substituted nitronyl nitroxide radical. It is utilized as a ligand in the creation of heterospin complexes with 3d transition metals for studying metal-radical magnetic exchange coupling. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

Compound Description: This compound is a novel FLT3 inhibitor with potent activity against the FLT3-ITD mutant, showing good selectivity over c-KIT kinase. It has demonstrated promising antitumor effects in preclinical studies, suggesting its potential as a drug candidate for FLT3-ITD-positive AML. []

Properties

Product Name

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-(PHENYLSULFONYL)PROPANAMIDE

IUPAC Name

3-(benzenesulfonyl)-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]propanamide

Molecular Formula

C19H18BrN3O4S

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C19H18BrN3O4S/c20-15-6-8-17(9-7-15)27-14-23-13-16(12-21-23)22-19(24)10-11-28(25,26)18-4-2-1-3-5-18/h1-9,12-13H,10-11,14H2,(H,22,24)

InChI Key

OEMGYYNCXLTJOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.